molecular formula C7H9F3N2S B1426362 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine CAS No. 1248696-53-8

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine

Cat. No. B1426362
M. Wt: 210.22 g/mol
InChI Key: XJDKGJCEAKABFQ-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine” is a chemical compound with the molecular formula C7H9F3N2S . It is used in various pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The InChI code for this compound is 1S/C7H9F3N2S/c1-6(2,11)5-12-4(3-13-5)7(8,9)10/h3H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.22 .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry Research into the reactions of chloral with substituted anilines leading to novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones illustrates the synthetic utility of related chemical structures in generating diverse heterocyclic compounds. These synthetic pathways offer insights into the reactivity and potential applications of similar trifluoromethyl-containing thiazoles (Issac & Tierney, 1996).

Environmental and Technological Applications The study of amine-functionalized sorbents, including compounds with structural similarities to the target molecule, for the removal of PFAS from water demonstrates the potential environmental applications of such chemicals. The research underscores the relevance of trifluoromethyl-containing compounds in developing novel materials for environmental remediation (Ateia et al., 2019).

Pharmacological Applications While the explicit compound "2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine" was not directly mentioned in the context of pharmacological applications, related studies on trifluoromethyl-containing heterocycles, such as pyrazoles, highlight their significance in developing anti-inflammatory and antibacterial agents. This suggests potential pharmacological avenues for structurally similar compounds (Kaur, Kumar, & Gupta, 2015).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause harm if swallowed or in contact with skin . It can also cause serious eye damage and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2S/c1-6(2,11)5-12-4(3-13-5)7(8,9)10/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDKGJCEAKABFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CS1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Reactant of Route 2
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Reactant of Route 3
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Reactant of Route 4
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Reactant of Route 5
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Reactant of Route 6
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine

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